maltose
Overview
Description
maltose: is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a reducing sugar and is commonly found in germinating grains, such as barley. This compound plays a crucial role in the digestion of starches and glycogen in the human body, as it is broken down by the enzyme maltase into two glucose molecules, which can then be absorbed by the body.
Mechanism of Action
Target of Action
Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, this compound-binding periplasmic protein, Alpha-glucosidase, and this compound binding protein . These enzymes are involved in the metabolism of this compound and play a significant role in its action.
Mode of Action
This compound is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing this compound . This process is commonly observed in germinating seeds .
Biochemical Pathways
The biosynthetic and degradative pathways for the metabolism of this compound have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of this compound . These systems serve as useful models for studying this compound biochemistry in higher organisms .
Pharmacokinetics
It’s known that this compound is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .
Result of Action
The primary result of this compound action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .
Action Environment
The activities of the enzymes that interact with this compound are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Maltose interacts with several enzymes and proteins. The enzyme diastase can hydrolyze starch to produce this compound . In the human body, the enzymes maltase and isomaltase break down this compound into two glucose molecules, which are then absorbed by the body . This compound is a reducing sugar, meaning it can donate electrons and participate in redox reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in yeast cells, this compound is involved in the fermentation process . In bacteria like Escherichia coli, this compound is involved in the transport and metabolism of glucose polymers .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. It binds to the this compound transporter proteins in the cell membrane, facilitating its transport into the cell . Once inside the cell, this compound can be broken down into glucose by the enzyme maltase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in yeast cells, the metabolism of this compound can be enhanced by increasing the activity of alpha-glucosidase .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the hydrolysis of starch in the presence of the enzyme diastase . Once this compound is broken down into glucose, it can enter the glycolysis pathway for further metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. In bacteria like Escherichia coli, this compound is transported into the cell through the this compound transport system .
Subcellular Localization
This compound is predominantly found in the cytoplasm of cells, where it is metabolized. In plants, this compound exported from the chloroplast is converted to free glucose and the glucosyl residues in a soluble heteroglycan by disproportionating enzyme 2 (DPE2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme amylase breaks down starch into this compound and other smaller carbohydrates. This process typically occurs under mild conditions, such as a pH of around 6-7 and a temperature of 37°C.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled enzymatic hydrolysis of starch using amylase. The process involves the liquefaction of starch, followed by saccharification to produce this compound. The resulting this compound syrup is then purified and concentrated to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: maltose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: It can be reduced to form maltitol, a sugar alcohol.
Hydrolysis: this compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Hydrolysis: The enzyme maltase, under physiological conditions (pH 6-7, 37°C), is used for hydrolysis.
Major Products Formed:
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Hydrolysis: Glucose.
Scientific Research Applications
Chemistry: maltose is used as a standard in chromatography and as a substrate in enzymatic assays to study the activity of amylase and maltase.
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of disaccharides in cellular processes.
Medicine: this compound is used in medical diagnostics to assess the function of the digestive system, particularly in tests for enzyme deficiencies such as maltase deficiency.
Industry: In the food industry, this compound is used as a sweetener and as a fermentation substrate in the production of beer and other alcoholic beverages.
Comparison with Similar Compounds
Lactose: A disaccharide composed of glucose and galactose, linked by a β(1→4) glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose, linked by an α(1→2) glycosidic bond.
Cellobiose: A disaccharide composed of two glucose molecules, linked by a β(1→4) glycosidic bond.
Uniqueness of maltose: this compound is unique in its structure, as it consists of two glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage allows it to be readily hydrolyzed by the enzyme maltase, making it an important intermediate in the digestion of starches and glycogen. Unlike lactose and sucrose, which require different enzymes for hydrolysis, this compound is specifically targeted by maltase, highlighting its distinct role in carbohydrate metabolism.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-PICCSMPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018093 | |
Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
Record name | Maltose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69-79-4, 16984-36-4 | |
Record name | Maltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
102-103 °C | |
Record name | Maltose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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